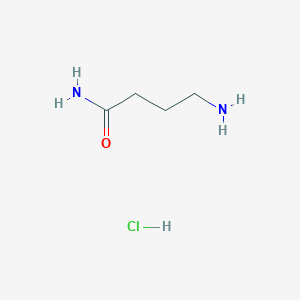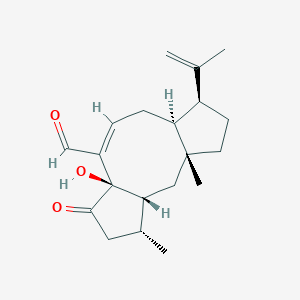
Traversianal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Traversianal is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is a member of the family of amide derivatives and is known for its unique properties that make it an important tool in various fields of study.
Mécanisme D'action
Traversianal exerts its biological effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Traversianal also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Traversianal has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
Traversianal has various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant activity. Traversianal has also been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor, which are important for the growth and survival of neurons. Additionally, Traversianal has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Traversianal has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and does not have any significant side effects. However, one limitation of Traversianal is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on Traversianal. One area of research is the potential use of Traversianal in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new synthetic methods for Traversianal that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of Traversianal and to identify its molecular targets.
Méthodes De Synthèse
Traversianal can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4,6-trichlorobenzoyl chloride with 2-aminoethanol to form the intermediate compound 2-(2-hydroxyethyl)benzamide. This intermediate compound is then reacted with 2-amino-5-methylthiazole to form Traversianal.
Applications De Recherche Scientifique
Traversianal has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Traversianal has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
108605-66-9 |
|---|---|
Formule moléculaire |
C20H28O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(1R,3R,4R,7R,8E,11S,12S)-7-hydroxy-1,4-dimethyl-6-oxo-12-prop-1-en-2-yltricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde |
InChI |
InChI=1S/C20H28O3/c1-12(2)15-7-8-19(4)10-17-13(3)9-18(22)20(17,23)14(11-21)5-6-16(15)19/h5,11,13,15-17,23H,1,6-10H2,2-4H3/b14-5-/t13-,15-,16+,17-,19-,20+/m1/s1 |
Clé InChI |
QXVAWAHULUVLPT-FHIBGDQLSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)[C@]/2([C@@H]1C[C@]3(CC[C@@H]([C@@H]3C/C=C2/C=O)C(=C)C)C)O |
SMILES |
CC1CC(=O)C2(C1CC3(CCC(C3CC=C2C=O)C(=C)C)C)O |
SMILES canonique |
CC1CC(=O)C2(C1CC3(CCC(C3CC=C2C=O)C(=C)C)C)O |
Synonymes |
traversianal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



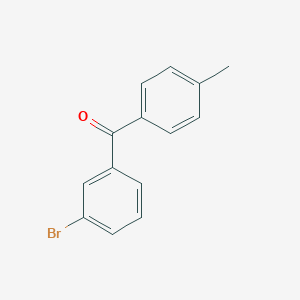
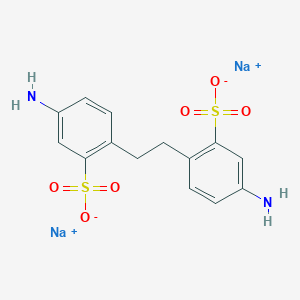
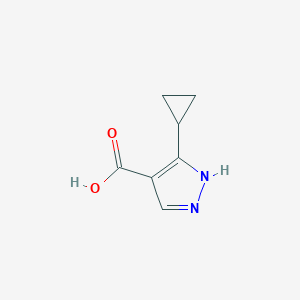

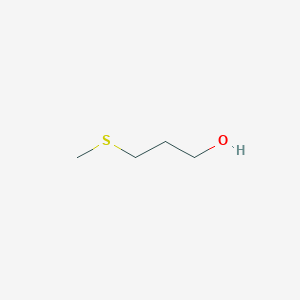
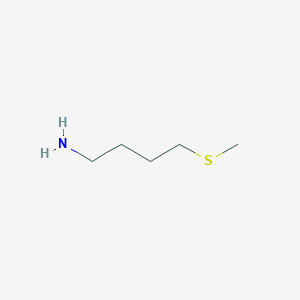
![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)

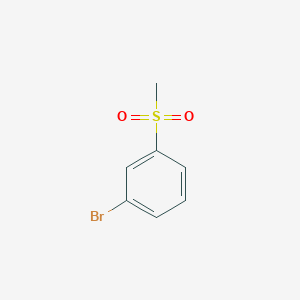

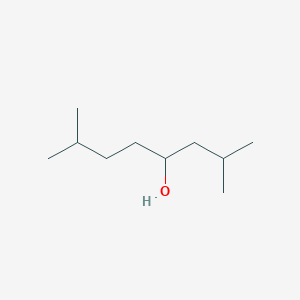
![2-[(Acetyloxy)methoxy]ethyl acetate](/img/structure/B20145.png)
